

Comparative Analysis of Diisopropyl Fumarate Reactivity in Copolymerization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropyl fumarate*

Cat. No.: *B1670629*

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This guide provides a comparative analysis of the reactivity ratios of **diisopropyl fumarate** (DIPF) when copolymerized with various vinyl monomers. The reactivity ratios, which describe the relative reactivity of a growing polymer chain's terminal radical towards different monomers, are crucial for predicting copolymer composition and microstructure. The data presented here is essential for researchers and professionals in polymer chemistry and materials science to design and synthesize copolymers with desired properties.

Reactivity Ratio Data

The following table summarizes the reactivity ratios for the radical copolymerization of **diisopropyl fumarate** (M1) with several comonomers (M2) at 60°C. These values provide insight into the incorporation tendency of each monomer into the copolymer chain.

Comonomer (M2)	r1 (DIPF)	r2 (Comonomer)	r1 * r2	Copolymerization Behavior
Styrene (St)	Data not available in abstract	Data not available in abstract	-	-
Vinyl Acetate (VAc)	Data not available in abstract	Data not available in abstract	-	-
Acrylonitrile (AN)	0.197	16.13	3.18	Tendency towards block copolymer of AN
Isobutylene (IB)	0.418	0.0	0	Alternating tendency
1,3-Butadiene (BD)	0.142	0.895	0.127	Tendency towards random/alternating copolymer
Vinyl Chloride (VC)	0.488	0.292	0.143	Tendency towards random/alternating copolymer

Note: **Diisopropyl fumarate** showed little reactivity towards methyl methacrylate (MMA) and methacrylic acid (MAA) under the studied conditions.[\[1\]](#)

Interpretation of Reactivity Ratios

The reactivity ratios (r1 and r2) indicate the preference of a growing polymer chain ending in a particular monomer radical to add the same or the other monomer.

- $r1 > 1$: The DIPF-terminated radical prefers to add another DIPF monomer.
- $r1 < 1$: The DIPF-terminated radical prefers to add the comonomer.

- $r_2 > 1$: The comonomer-terminated radical prefers to add another comonomer molecule.
- $r_2 < 1$: The comonomer-terminated radical prefers to add a DIPF monomer.
- $r_1 * r_2 = 1$: Ideal random copolymerization where the monomer units are randomly distributed along the chain.
- $r_1 * r_2 < 1$: Tendency towards alternating copolymerization.
- $r_1 * r_2 > 1$: Tendency towards block copolymerization.
- $r_1 \approx 0$ and $r_2 \approx 0$: Strong tendency for alternation.

From the data, it is evident that in the copolymerization with acrylonitrile, the high r_2 value suggests that acrylonitrile radicals preferentially add to acrylonitrile monomers, leading to a copolymer with blocks of polyacrylonitrile. In the case of isobutylene, an r_2 of 0 indicates that isobutylene radicals do not add to other isobutylene monomers, leading to a more alternating structure. The copolymerizations with 1,3-butadiene and vinyl chloride have $r_1 * r_2$ products significantly less than 1, suggesting a tendency for random or alternating placement of the monomer units.

Experimental Protocols

While the specific experimental details for the determination of the reactivity ratios for **diisopropyl fumarate** were not available in the searched literature, a general and widely accepted protocol for determining reactivity ratios in radical copolymerization is outlined below. This protocol is based on the principles of the terminal model and involves carrying out polymerizations to low conversion.

General Experimental Protocol for Determination of Reactivity Ratios

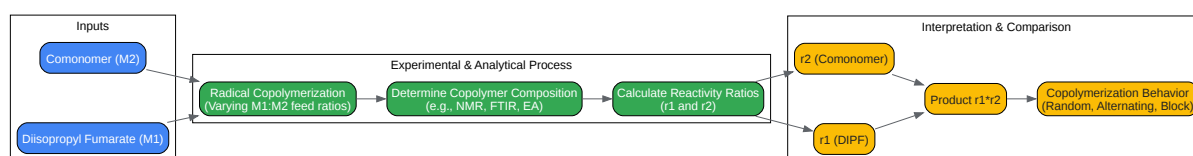
- **Materials:** Monomers (**Diisopropyl Fumarate** and comonomer) are purified to remove inhibitors, typically by passing through a column of activated basic alumina or by distillation under reduced pressure. The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is purified by recrystallization. Solvents are dried and distilled before use.

- Copolymerization: A series of copolymerization reactions are set up with varying initial molar feed ratios of the two monomers.
 - The total monomer concentration and the initiator concentration are kept constant across all experiments.
 - The monomers, initiator, and solvent (if any) are charged into glass ampoules or a reaction vessel.
 - The reaction mixtures are degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
 - The sealed ampoules or reactor are then placed in a constant temperature bath (e.g., 60°C) to initiate polymerization.
- Conversion Monitoring: The polymerizations are allowed to proceed to low conversion, typically below 10%, to ensure that the monomer feed ratio remains essentially constant throughout the experiment.^[2] The reaction is quenched by rapid cooling and/or addition of an inhibitor.
- Copolymer Isolation and Purification: The resulting copolymer is isolated from the unreacted monomers, initiator, and solvent. This is typically achieved by precipitating the polymer in a non-solvent, followed by filtration and repeated washing. The purified copolymer is then dried to a constant weight under vacuum.
- Copolymer Composition Analysis: The composition of the isolated copolymer (i.e., the molar ratio of the two monomer units in the polymer chain) is determined using analytical techniques such as:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR or ¹³C NMR): By integrating the characteristic peaks of each monomer unit in the copolymer spectrum, their relative molar amounts can be calculated.^[2]
 - Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of the absorbances of characteristic bands for each monomer unit can be used to determine the copolymer composition.

- Elemental Analysis: If one of the monomers contains a unique element (e.g., nitrogen in acrylonitrile or chlorine in vinyl chloride), the percentage of that element in the copolymer can be used to calculate its composition.
- Reactivity Ratio Calculation: The determined copolymer compositions for each initial monomer feed ratio are then used to calculate the reactivity ratios, r_1 and r_2 . Several methods can be employed for this calculation, with modern approaches favoring non-linear least-squares fitting of the copolymer composition equation (e.g., the Mayo-Lewis equation) to the experimental data.[3][4] Older linearized methods such as the Fineman-Ross or Kelen-Tüdös methods can also be used for an initial estimation.

Logical Relationship of Reactivity Comparison

The following diagram illustrates the logical flow of comparing the reactivity of **diisopropyl fumarate** with other monomers based on their experimentally determined reactivity ratios.



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Caption: Workflow for comparing DIPF reactivity with comonomers.

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References

- 1. Experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data (IUPAC Recommendations 2025) [rune.une.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iupac.org [iupac.org]
- 4. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Comparative Analysis of Diisopropyl Fumarate Reactivity in Copolymerization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670629#comparing-reactivity-ratios-of-diisopropyl-fumarate-with-other-monomers]

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